molecular formula C7H6FNO3 B2400902 3-Fluoro-4-methoxypyridine-2-carboxylic acid CAS No. 1256810-60-2

3-Fluoro-4-methoxypyridine-2-carboxylic acid

Cat. No.: B2400902
CAS No.: 1256810-60-2
M. Wt: 171.127
InChI Key: YNAUYYVOWXZNPQ-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxypyridine-2-carboxylic acid is a fluorinated pyridine derivative with the molecular formula C7H6FNO3 and a molecular weight of 171.13 g/mol . This compound is characterized by the presence of a fluorine atom at the 3-position, a methoxy group at the 4-position, and a carboxylic acid group at the 2-position of the pyridine ring. It is a white to off-white powder with a melting point of 182-185°C .

Scientific Research Applications

3-Fluoro-4-methoxypyridine-2-carboxylic acid has promising potential in various fields of research and industry:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

While the specific mechanism of action for 3-Fluoro-4-methoxypyridine-2-carboxylic acid is not mentioned in the search results, fluoropyridines in general have interesting and unusual physical, chemical and biological properties owing to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

Future Directions

Fluorinated pyridines, including 3-Fluoro-4-methoxypyridine-2-carboxylic acid, have potential applications in various fields such as pharmaceuticals and agrochemicals due to their favorable chemical and biological properties . The development of new and efficient methods for the preparation of fluoroorganic compounds has got increased attention in recent years .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-methoxypyridine-2-carboxylic acid typically involves the fluorination of pyridine derivatives. One common method involves the reaction of 3-bromo-4-methoxypyridine with a fluorinating agent such as potassium fluoride (KF) in the presence of a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic substitution mechanism, replacing the bromine atom with a fluorine atom.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of catalysts and advanced purification techniques can enhance the efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methoxypyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium fluoride (KF) in DMF.

    Esterification: Alcohols in the presence of acid catalysts.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Esterification: Formation of esters of this compound.

    Reduction: Formation of alcohols or aldehydes from the carboxylic acid group.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 4-Fluoropyridine

Uniqueness

3-Fluoro-4-methoxypyridine-2-carboxylic acid is unique due to the presence of both a fluorine atom and a methoxy group on the pyridine ring, along with a carboxylic acid group. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

3-fluoro-4-methoxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c1-12-4-2-3-9-6(5(4)8)7(10)11/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNAUYYVOWXZNPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256810-60-2
Record name 3-fluoro-4-methoxypyridine-2-carboxylic acid
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